molecular formula C13H10O3S B12042901 2-(4-Methylthiophene-2-carbonyl)benzoic acid CAS No. 875844-90-9

2-(4-Methylthiophene-2-carbonyl)benzoic acid

Cat. No.: B12042901
CAS No.: 875844-90-9
M. Wt: 246.28 g/mol
InChI Key: MBTWPRYRYRYDRZ-UHFFFAOYSA-N
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Description

2-(4-Methylthiophene-2-carbonyl)benzoic acid is an organic compound with the molecular formula C13H10O3S It is characterized by the presence of a benzoic acid moiety attached to a 4-methylthiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylthiophene-2-carbonyl)benzoic acid typically involves the following steps:

    Formation of 4-Methylthiophene-2-carbonyl chloride: This intermediate is prepared by reacting 4-methylthiophene-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions.

    Acylation Reaction: The 4-methylthiophene-2-carbonyl chloride is then reacted with benzoic acid in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiophene-2-carbonyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Methylthiophene-2-carbonyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylthiophene-2-carbonyl)benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylthiophene-2-carboxy)benzoic acid
  • 2-(4-Methylthiophene-2-carbonyl)phenylacetic acid
  • 2-(4-Methylthiophene-2-carbonyl)benzamide

Uniqueness

2-(4-Methylthiophene-2-carbonyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a 4-methylthiophene-2-carbonyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

CAS No.

875844-90-9

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

2-(4-methylthiophene-2-carbonyl)benzoic acid

InChI

InChI=1S/C13H10O3S/c1-8-6-11(17-7-8)12(14)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3,(H,15,16)

InChI Key

MBTWPRYRYRYDRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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